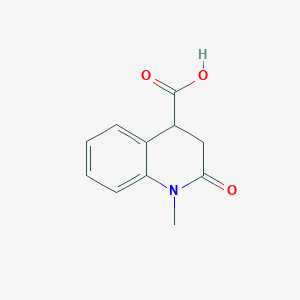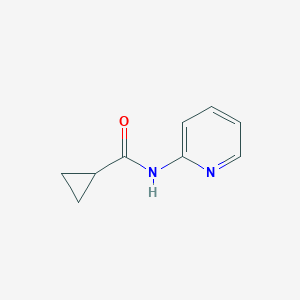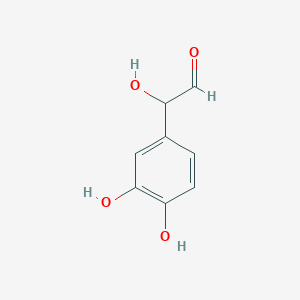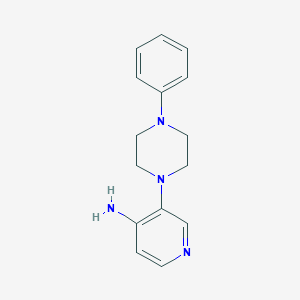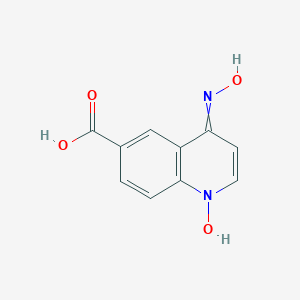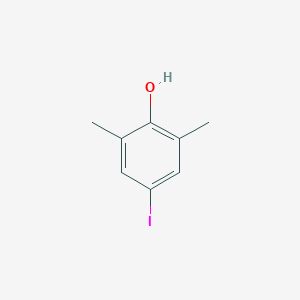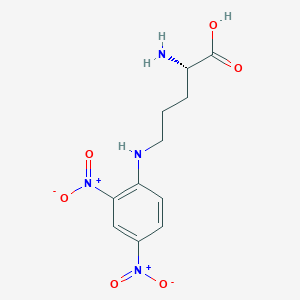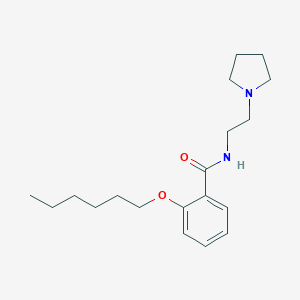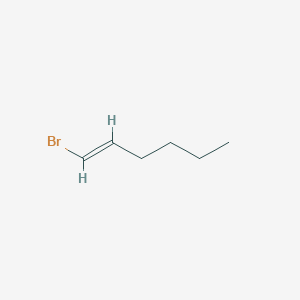
1-Bromo-1-hexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-hexene: is an organic compound with the molecular formula C6H11Br . It is a bromoalkene, specifically a brominated derivative of hexene, characterized by the presence of a bromine atom attached to the first carbon of the hexene chain in the trans configuration. This compound is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of 1-Hexene: One common method to prepare 1-Bromo-1-hexene involves the bromination of 1-hexene.
Electrochemical Bromofunctionalization: Another method involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes using bromine or other brominating agents under controlled conditions to ensure high yield and purity of the trans isomer .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 1-Bromo-1-hexene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: It can participate in addition reactions, such as the addition of hydrogen bromide (HBr) to form dibromohexane.
Elimination Reactions: It can undergo elimination reactions to form hexadiene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Reagents like hydrogen bromide (HBr) or bromine (Br2) in the presence of solvents like carbon tetrachloride (CCl4).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Major Products:
Substitution: Formation of hexanol or hexylamine depending on the nucleophile used.
Addition: Formation of 1,2-dibromohexane.
Elimination: Formation of 1,3-hexadiene
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 1-Bromo-1-hexene is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It is used in research to study the mechanisms of various organic reactions, including substitution and elimination reactions.
Biology and Medicine:
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds.
Biochemical Studies: Used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry:
Polymer Production: Used in the production of specialty polymers and resins.
Material Science: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 1-Bromo-1-hexene in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, forming a double bond through an E2 elimination mechanism .
Vergleich Mit ähnlichen Verbindungen
(Z)-1-Bromo-1-hexene: The cis isomer of 1-bromo-1-hexene.
1-Bromo-1-propene: A shorter chain bromoalkene with similar reactivity.
1-Bromo-2-hexene: A positional isomer with the bromine atom on the second carbon.
Uniqueness:
Stereochemistry: The trans configuration of this compound provides distinct reactivity and selectivity in chemical reactions compared to its cis isomer.
Chain Length: The six-carbon chain length offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
13154-13-7 |
|---|---|
Molekularformel |
C6H11Br |
Molekulargewicht |
163.06 g/mol |
IUPAC-Name |
(E)-1-bromohex-1-ene |
InChI |
InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5+ |
InChI-Schlüssel |
FBUZNPORDKVYFD-AATRIKPKSA-N |
SMILES |
CCCCC=CBr |
Isomerische SMILES |
CCCC/C=C/Br |
Kanonische SMILES |
CCCCC=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


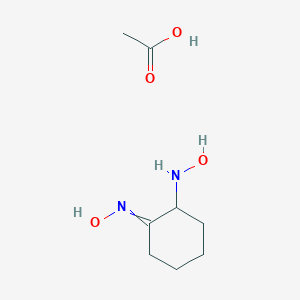
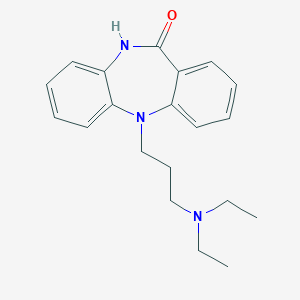
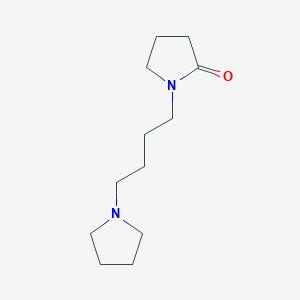
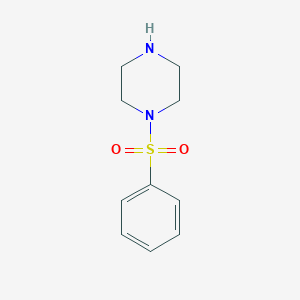
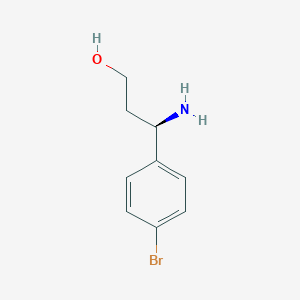
![[(2R,3R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)
